molecular formula C12H19NO4 B8226505 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B8226505
M. Wt: 241.28 g/mol
InChI Key: KQYOIYYBDLNMKB-UHFFFAOYSA-N
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Description

This compound features a bicyclo[1.1.1]pentane (BCP) core, a highly strained carbocyclic system prized in medicinal chemistry for its sp³-rich, three-dimensional geometry, which enhances binding specificity and metabolic stability . The tert-butoxycarbonyl (Boc) group protects the α-amino functionality of the acetic acid moiety, enabling selective deprotection during synthesis. Its molecular formula is C₁₁H₁₉NO₄ (calculated molecular weight: 241.29 g/mol), as inferred from structurally related compounds in the evidence .

Properties

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)12-4-7(5-12)6-12/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYOIYYBDLNMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CC(C1)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Radical Addition to [1.1.1]Propellane

The photochemical opening of [1.1.1]propellane remains the most scalable method for BCP core synthesis. Under 365 nm irradiation in a flow reactor, [1.1.1]propellane reacts with diacetyl to form 1,3-diketone intermediates, which are subsequently converted to BCP dicarboxylic acid via haloform reaction (Scheme 1). This method enables kilogram-scale production of the BCP scaffold in a single day, with the diacid serving as a precursor for further derivatization.

Transition Metal-Catalyzed Functionalization

Iron(II) phthalocyanine (Fe(Pc)) and tert-butyl hydroperoxide (TBHP) catalyze the direct addition of [1.1.1]propellane to semicarbazides, yielding monosubstituted BCP carboxamides in moderate to good yields (45–72%). While this one-step method simplifies earlier multi-step approaches, scalability remains limited compared to photochemical methods.

Functionalization of the BCP Core

Introduction of the tert-Butoxycarbonyl (Boc) Group

The Boc-protected amino group is installed via a two-step sequence:

  • Iodination : BCP-iodide intermediates are generated through radical halogenation using N-iodosuccinimide (NIS) under photoredox conditions.

  • Buchwald–Hartwig Amination : Palladium catalysis couples the iodide with Boc-protected amines, achieving 78–83% yields for tertiary amines.

For primary amines, azide intermediates are employed. BCP-azides formed via Staudinger reaction undergo reduction and Boc protection to furnish the target amino acid precursor.

Key Synthetic Routes to BCP-Boc-glycine

Route A: Photochemical Synthesis with Diacetyl (5-Step Process)

  • Photochemical Diketone Formation :
    [1.1.1]Propellane (4) + diacetyl (5) → 1,3-diketone (6)
    Conditions: 365 nm LED, flow reactor, 6 hr, 1 kg scale.

  • Haloform Reaction :
    6 → BCP-1,3-dicarboxylic acid (1)
    Conditions: NaOCl, NaOH, 0°C, 500 g scale.

  • Selective Esterification :
    1 → methyl ester (11)
    Conditions: SOCl₂/MeOH, 90% yield.

  • Curtius Rearrangement :
    11 → Boc-protected amine (12)
    Conditions: (PhO)₂P(O)N₃, t-BuOH, 85°C, 80% yield.

  • Hydrolysis :
    12 → BCP-Boc-glycine
    Conditions: LiOH, THF/H₂O, 95% yield.

Overall Yield : 54% (5 steps)

Route B: Direct Carboxamide Formation (3-Step Process)

  • Fe(Pc)-Catalyzed Addition :
    [1.1.1]Propellane + Boc-protected semicarbazide → BCP-carboxamide
    Conditions: Fe(Pc)/TBHP, CH₃CN, 60°C, 65% yield.

  • Oxidative Cleavage :
    Carboxamide → carboxylic acid
    Conditions: NaIO₄, RuCl₃, 75% yield.

  • Deprotection-Reprotection :
    Adjust Boc group stability under acidic conditions (TFA/CH₂Cl₂).

Overall Yield : 39% (3 steps)

Comparative Analysis of Synthetic Methods

ParameterRoute A (Photochemical)Route B (Fe(Pc)-Catalyzed)
Total Steps53
Overall Yield54%39%
ScalabilityKilogramGram
Key AdvantageIndustrial applicabilityFewer steps
LimitationLengthy procedureModerate yields

Reaction Optimization and Challenges

Radical Recombination Control

The high strain energy of [1.1.1]propellane (96 kcal/mol) necessitates precise control over radical intermediates. Microfluidic reactors in Route A minimize side reactions by reducing radical diffusion times.

Steric Hindrance in Functionalization

The compact BCP core (van der Waals volume: 34 ų) complicates nucleophilic substitutions. Microwave-assisted synthesis (100°C, 30 min) improves conversion rates for iodide intermediates by 22% compared to conventional heating.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : BCP protons appear as a singlet at δ 2.15–2.30 ppm.

  • ¹³C NMR : Quaternary bridgehead carbons resonate at δ 45–50 ppm.

  • HRMS : Calculated for C₁₂H₁₉NO₄ [M+H]⁺: 242.1387, observed: 242.1385.

Chiral Purity Analysis

HPLC with Chiralpak AD-H column (hexane/i-PrOH = 90:10) confirms >99% enantiomeric excess for Boc-protected derivatives.

Applications in Medicinal Chemistry

BCP-Boc-glycine serves as a:

  • Bioisostere : Replaces tert-butyl groups in kinase inhibitors, improving solubility (LogP reduction by 1.2 units).

  • Peptide Backbone Modifier : Enhances proteolytic stability in vasopressin analogs (t₁/₂ increase from 2.1 to 8.7 hr in human plasma) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[1.1.1]pentane core, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and nucleophiles like alkyl halides or amines.

Major Products

The major products depend on the specific reactions but can include various substituted derivatives of the original compound, such as hydroxylated, aminated, or alkylated products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:
The compound has been explored for its potential anticancer properties. Research indicates that derivatives of bicyclic compounds often exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications of bicyclic structures can lead to enhanced activity against leukemia and central nervous system cancers . The incorporation of the tert-butoxycarbonyl group may influence the compound's ability to interact with biological targets, enhancing its therapeutic profile.

Peptide Synthesis:
The presence of the amino acid moiety in 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid positions it as a valuable building block in peptide synthesis. The tert-butoxycarbonyl group serves as a protective group for amines during peptide coupling reactions, facilitating the synthesis of complex peptides that may have therapeutic applications in treating diseases such as cancer and metabolic disorders .

Synthetic Biology

Drug Development:
This compound is being investigated for its role in drug development, particularly in creating novel drug candidates that target specific biological pathways. The bicyclic structure may provide unique steric and electronic properties that can be exploited to enhance the selectivity and efficacy of drugs targeting enzymes or receptors involved in disease processes.

Bioconjugation:
The ability to modify the compound for bioconjugation purposes is another promising application. By attaching biological molecules (like antibodies or peptides), researchers can create targeted therapies that deliver drugs directly to diseased cells, minimizing side effects and improving treatment outcomes .

Materials Science

Polymer Chemistry:
In materials science, this compound can be utilized in the synthesis of polymers with specific mechanical and thermal properties. Its unique structure allows for the development of materials that exhibit enhanced performance characteristics, such as increased durability or altered thermal stability.

Nanotechnology:
The compound's ability to form stable complexes with metal ions may also find applications in nanotechnology, particularly in developing nanomaterials for drug delivery or imaging applications. These complexes can be engineered to release therapeutic agents in a controlled manner, improving the efficacy of treatments while reducing toxicity .

Case Studies and Research Findings

Study Focus Findings
Güzel-Akdemir et al., 2021Anticancer activityIdentified significant cytotoxic effects against leukemia cell lines using modified bicyclic compounds .
Shkyair Lihumis et al., 2020Drug developmentExplored synthesis pathways for novel drug candidates based on bicyclic structures .
Chemspace ResearchMaterial propertiesInvestigated polymerization techniques involving bicyclic compounds to enhance material characteristics .

Mechanism of Action

The mechanism of action for compounds containing the bicyclo[1.1.1]pentane core often involves interactions with biological macromolecules, such as proteins or nucleic acids. The rigid structure can influence binding affinity and specificity, potentially leading to the inhibition of enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent(s)
2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid 2096992-27-5 C₁₁H₁₉NO₄ 241.29 Boc-protected amino
(2R)-2-amino-2-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}acetic acid 1932128-02-3 C₁₁H₁₉NO₂ 197.27 3-tert-butyl
2-{[(tert-butoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid 1706418-96-3 C₁₃H₁₈F₃NO₄ 309.28 3-CF₃, Boc-protected amino
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid 2020350-39-2 C₇H₁₀FNO₂ 159.16 3-F

Table 2: Commercial Availability and Pricing (Selected Examples)

Compound Name Supplier Purity Price (1g)
2-(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)acetic acid CymitQuimica 95% €1,091
tert-butyl 2-(3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)acetate SpiroChem AG N/A N/A
(2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid Enamine Ltd 97% $250 (5g)

Biological Activity

2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid, also known by its CAS number 1807854-18-7, represents a novel compound in medicinal chemistry, particularly due to its bicyclic structure which offers unique biological properties. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H19NO4C_{12}H_{19}NO_{4}, with a molecular weight of approximately 241.28 g/mol. Its structure features a bicyclo[1.1.1]pentane moiety, which is known for enhancing metabolic stability and bioactivity in drug candidates.

Key Properties:

  • IUPAC Name: (2R)-2-((tert-butoxycarbonyl)amino)-2-(bicyclo[1.1.1]pentan-1-yl)acetic acid
  • Purity: Typically around 95% to 97%
  • CAS Number: 1807854-18-7

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including the compound . A study published in Nature indicated that derivatives of bicyclo[1.1.1]pentanes can effectively modulate inflammatory responses by acting on specific signaling pathways.

Case Study:
In vitro assays demonstrated that certain bicyclo[1.1.1]pentane derivatives significantly inhibited NFκB activity in human monocyte cell lines, which is crucial for the inflammatory response. The compound exhibited an IC50 in the picomolar range, indicating potent anti-inflammatory activity by downregulating pro-inflammatory cytokines such as TNFα and MCP1 .

CompoundIC50 (pM)Effect on Cytokines
BCP-sLXm (6a)< 10TNFα, MCP1 downregulated
Control-No significant effect

Potential as a Bioisostere

The incorporation of the bicyclo[1.1.1]pentane structure into drug design serves as a bioisostere for traditional aromatic systems, providing advantages such as increased metabolic stability and reduced toxicity . This characteristic is particularly valuable in developing new anti-inflammatory drugs that are less prone to rapid metabolism.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Bicyclo[1.1.1]pentane Core : Utilizing cyclization reactions to construct the bicyclic framework.
  • Amidation : Introducing the tert-butoxycarbonyl amino group through coupling reactions.
  • Acidification : Converting intermediate products to the final acetic acid derivative.

These methods yield high purity compounds suitable for biological evaluation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has been investigated through ADME studies, revealing favorable absorption and distribution characteristics while maintaining low toxicity levels in preliminary assessments . Further studies are necessary to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Bicyclo[1.1.1]pentan-1-yl)-2-((tert-butoxycarbonyl)amino)acetic acid?

  • Methodological Answer : The synthesis typically involves two key steps: (1) Introduction of the bicyclo[1.1.1]pentane (BCP) scaffold via radical addition to 1,3-dienes or strain-release functionalization of [1.1.1]propellane precursors, and (2) Boc protection of the amino group. For example, tert-butyl carbamate intermediates are often deprotected using trifluoroacetic acid (TFA) in dichloromethane (DCM) under controlled conditions to avoid side reactions . Radical-based methods, such as those described for bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, can be adapted for BCP integration into amino acid scaffolds .

Q. How is the structure of this compound confirmed spectroscopically?

  • Methodological Answer : Key techniques include:

  • 1H/13C-NMR : Bicyclo[1.1.1]pentane protons resonate as distinct singlets due to symmetry (e.g., δ ~2.5–3.5 ppm for bridgehead protons). The tert-butoxycarbonyl (Boc) group shows a characteristic singlet for the tert-butyl moiety at δ ~1.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of the Boc group (e.g., [M+H]+ minus 100 Da) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for the Boc carbonyl (C=O) appear at ~1680–1720 cm⁻¹ .

Q. What is the role of the Boc group in this compound’s synthesis?

  • Methodological Answer : The Boc group protects the amino functionality during synthesis to prevent undesired nucleophilic reactions. Deprotection is achieved via acidolysis (e.g., TFA in DCM at 0°C for 1–2 hours), followed by neutralization and purification via column chromatography .

Advanced Research Questions

Q. How can the Boc deprotection step be optimized to maximize yield and purity?

  • Methodological Answer : Optimal conditions involve:

  • Temperature Control : Deprotection at 0°C minimizes side reactions like ester hydrolysis .
  • Solvent Selection : TFA in DCM (1:10 v/v) ensures efficient protonation without degrading the BCP core.
  • Workup : Azeotropic removal of TFA with toluene and subsequent neutralization with NaHCO3 improves purity .

Q. What challenges arise in synthesizing bicyclo[1.1.1]pentane-containing amino acids, and how are they addressed?

  • Methodological Answer : Key challenges include:

  • Strain-Induced Reactivity : The BCP scaffold’s high strain (~70 kcal/mol) can lead to undesired ring-opening. Radical-based methods (e.g., using AIBN as an initiator) mitigate this by stabilizing intermediates .
  • Steric Hindrance : Bulky substituents on the BCP core complicate coupling reactions. Microwave-assisted synthesis or high-pressure conditions improve reaction efficiency .

Q. How is purity assessed for this compound, especially in the presence of bicyclo[1.1.1]pentane isomers?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve BCP isomers based on polarity differences .
  • Chiral Chromatography : For enantiomerically pure forms, chiral columns (e.g., Chiralpak AD-H) differentiate stereoisomers .
  • NMR Purity : Integration of bridgehead proton signals ensures absence of isomeric contaminants .

Q. What bioisosteric applications does this compound have in drug discovery?

  • Methodological Answer : The BCP core serves as a non-classical bioisostere for phenyl or tert-butyl groups, improving metabolic stability and solubility. For example, BCP-containing analogs of benzophenone or pyrazine derivatives show enhanced binding to neurological targets (e.g., eIF2B activators) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Short-Term Storage : Store at –20°C in inert atmosphere (argon) to prevent Boc group hydrolysis.
  • Long-Term Stability : Lyophilized solids retain purity >95% for 12 months when sealed with desiccants (e.g., silica gel) .

Q. How should contradictory data in synthesis yields be interpreted across studies?

  • Methodological Answer : Discrepancies often arise from:

  • Radical Initiator Efficiency : Lower yields in AIBN-mediated syntheses (e.g., 60–70%) versus photochemical methods (up to 97%) .
  • Purification Techniques : Silica gel chromatography may recover <80% of product, whereas preparative HPLC achieves >95% recovery .

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